molecular formula C7H2ClF2NO3 B1411616 2,4-Difluoro-6-nitrobenzoyl chloride CAS No. 1803730-41-7

2,4-Difluoro-6-nitrobenzoyl chloride

Cat. No. B1411616
CAS RN: 1803730-41-7
M. Wt: 221.54 g/mol
InChI Key: LYTHGXKGHYPUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-6-nitrobenzoyl chloride (DFNBCh) is an important chemical compound in the field of organic synthesis. It is a reagent used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and industrial products. DFNBCh is an easily accessible, inexpensive, and versatile compound with a wide range of applications in the laboratory. This article will provide an overview of DFNBCh, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

2,4-Difluoro-6-nitrobenzoyl chloride is used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and industrial products. The compound is also used in the synthesis of various organic compounds, including peptides, peptidomimetics, and other biologically active compounds. Additionally, this compound is used in the synthesis of dyes, catalysts, and other materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-nitrobenzoyl chloride is based on its ability to react with a wide range of substrates. The compound is able to react with amines, alcohols, and carboxylic acids to form a variety of products. The reaction of this compound with amines results in the formation of nitrobenzamides, which can be further reacted to form a variety of products. The reaction of this compound with alcohols results in the formation of nitrobenzyl alcohols, which can be further reacted to form a variety of products. The reaction of this compound with carboxylic acids results in the formation of nitrobenzoic acids, which can be further reacted to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. The compound is known to be toxic to aquatic organisms, and it has been reported to be mutagenic in some studies. The compound is also known to be a skin irritant and a respiratory irritant. The compound is not known to be carcinogenic, but it has been reported to be a reproductive toxicant in some studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-Difluoro-6-nitrobenzoyl chloride in lab experiments include its low cost and its versatility. The compound is easily accessible and can be used in a wide range of reactions. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in lab experiments is its toxicity. The compound is toxic to aquatic organisms and can be a skin and respiratory irritant. Additionally, the compound is mutagenic in some studies and can be a reproductive toxicant in some studies.

Future Directions

The future directions for the use of 2,4-Difluoro-6-nitrobenzoyl chloride in scientific research include its use in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, the compound can be used in the synthesis of dyes, catalysts, and other materials. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to develop methods for its safe and effective use in the laboratory.

properties

IUPAC Name

2,4-difluoro-6-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO3/c8-7(12)6-4(10)1-3(9)2-5(6)11(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTHGXKGHYPUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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